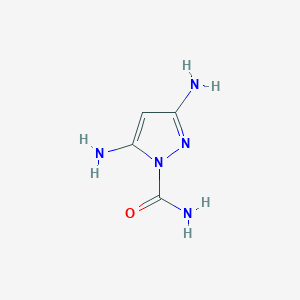

3,5-Diaminopyrazole-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diaminopyrazole-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-2-1-3(6)9(8-2)4(7)10/h1H,6H2,(H2,5,8)(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVXVTTWHOHJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1N)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 3,5-Diaminopyrazole-1-carboxamide Core

The construction of the 3,5-diaminopyrazole ring system can be achieved through several synthetic strategies, ranging from classical condensation reactions to more contemporary multi-component approaches. These methods offer versatility in accessing a wide array of substituted pyrazole (B372694) derivatives.

Conventional Synthetic Pathways

One of the most fundamental and historically significant methods for synthesizing 3,5-diaminopyrazoles involves the condensation of hydrazines with malononitrile (B47326) or its derivatives. beilstein-journals.orgresearchgate.net The reaction between malononitrile and hydrazine (B178648) hydrate (B1144303) can lead to the formation of 3,5-diaminopyrazole. beilstein-journals.orgresearchgate.net This reaction is often straightforward and proceeds by the nucleophilic attack of the hydrazine on the nitrile groups of malononitrile, followed by cyclization.

However, the reaction of unsubstituted malononitrile with hydrazine can sometimes yield other products, such as 5-amino-4-cyanopyrazole and 5-amino-3-hydrazinopyrazole. researchgate.net To achieve a smoother formation of the desired 3,5-diaminopyrazole, substituted malononitriles are often employed. nih.gov For instance, the condensation of substituted malononitriles with hydrazine hydrate leads directly to the corresponding 3,5-diaminopyrazoles. nih.gov

Arylazo-3,5-diaminopyrazoles can also be synthesized from malononitrile. This involves the diazotization of substituted sulfonamides, which then undergo a coupling reaction with malononitrile to form hydrazones. Subsequent cycloaddition with hydrazine hydrate yields the target pyrazoles. nih.gov

The following table summarizes some examples of 3,5-diaminopyrazoles synthesized from malononitrile and its derivatives:

| Starting Material (Malononitrile Derivative) | Reagent | Product | Reference |

| Malononitrile | Hydrazine Hydrate | 3,5-Diaminopyrazole | beilstein-journals.orgresearchgate.net |

| Substituted Malononitriles | Hydrazine Hydrate | Substituted 3,5-Diaminopyrazoles | nih.gov |

| Hydrazones (from sulfonamides and malononitrile) | Hydrazine Hydrate | 4-Arylazo-3,5-diaminopyrazoles | nih.gov |

Amidrazones are versatile intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, including pyrazoles. nih.govresearchgate.net While the direct synthesis of this compound from amidrazones is not extensively detailed in the provided context, the general reactivity of amidrazones suggests their potential as precursors. Amidrazones can react with various electrophiles to form cyclic structures. For instance, they react with dicarboxylic acid anhydrides to form cyclic imides. nih.gov

The synthesis of pyrazole derivatives from amidrazones typically involves their reaction with a suitable three-carbon synthon. The specific reaction conditions and the nature of the substituents on the amidrazone and the cyclizing agent would determine the final pyrazole structure.

A highly versatile and widely used method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov This reaction proceeds through the initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. beilstein-journals.orgnih.gov This intermediate then undergoes intramolecular cyclization via the attack of the other hydrazine nitrogen on the nitrile carbon to yield the 5-aminopyrazole ring. beilstein-journals.orgnih.gov

This method allows for the introduction of a wide variety of substituents at different positions of the pyrazole ring by choosing appropriately substituted β-ketonitriles and hydrazines. For example, the reaction of trifluoroacetylbenzyl cyanide with heteroarylhydrazines has been used to synthesize biologically active 5-amino-1-heteroaryl-3-trifluoromethylpyrazoles. nih.gov

A solid-phase synthesis of 5-aminopyrazoles has also been developed using an enamine nitrile as a starting material, which is hydrolyzed to a β-ketonitrile derivative on the resin. This resin-bound β-ketonitrile then reacts with hydrazines to form the corresponding 5-aminopyrazoles, which are subsequently cleaved from the solid support. beilstein-journals.orgnih.gov

The table below provides examples of 5-aminopyrazoles synthesized from β-ketonitriles:

| β-Ketonitrile | Hydrazine | Product | Reference |

| General β-Ketonitrile | Hydrazine | 5-Aminopyrazole | beilstein-journals.orgnih.gov |

| Trifluoroacetylbenzyl Cyanide | Heteroarylhydrazine | 5-Amino-1-heteroaryl-3-trifluoromethylpyrazole | nih.gov |

| Resin-bound β-Ketonitrile | Hydrazine | 5-Aminopyrazole | beilstein-journals.orgnih.gov |

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. beilstein-journals.orgmdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives, including those that could potentially lead to the 3,5-diaminopyrazole core.

One common MCR for pyrazole synthesis involves the reaction of an aldehyde, malononitrile, and a hydrazine. beilstein-journals.org This three-component reaction can be extended to a four-component synthesis by including a β-ketoester, leading to the formation of pyrano[2,3-c]pyrazoles. beilstein-journals.org These reactions often proceed through a series of condensations and cyclizations in a one-pot fashion. nih.gov

The use of catalysts, such as Yb(PFO)3, can facilitate these MCRs, allowing for the synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org Furthermore, the development of green MCRs, for example, using water as a solvent or employing microwave or ultrasonic irradiation, has made the synthesis of pyrazole derivatives more environmentally friendly. nih.govacs.org

The following table highlights some MCRs used for the synthesis of pyrazole derivatives:

| Components | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Malononitrile, Hydrazine | - | Substituted Pyrazoles | beilstein-journals.org |

| Aldehyde, Malononitrile, Hydrazine, β-Ketoester | - | Pyrano[2,3-c]pyrazoles | beilstein-journals.org |

| Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)3 | Persubstituted Pyrazoles | beilstein-journals.org |

| Aryl Glyoxal, Aryl Thioamide, Pyrazolone | HFIP (solvent) | Thiazole-linked Pyrazoles | acs.org |

Modern Synthetic Approaches

While the classical methods remain valuable, modern synthetic chemistry continues to evolve, offering novel and more efficient routes to complex heterocyclic systems like this compound. These approaches often focus on improving selectivity, yield, and sustainability.

One such modern approach involves the use of flow chemistry. The synthesis of 3,5-diamino-1H-pyrazole has been successfully scaled up using a flow chemistry setup, which allows for better control over reaction parameters and safer handling of potentially hazardous intermediates. nih.govresearchgate.netmdpi.com

Another area of development is the use of novel catalysts and reaction media to drive the synthesis of pyrazoles. For instance, copper-catalyzed three-component reactions of enaminones, hydrazines, and aryl halides have been developed for the synthesis of 1,3-substituted pyrazoles. beilstein-journals.org The mechanism involves the initial cyclization of the hydrazine with the enaminone, followed by an Ullmann coupling. beilstein-journals.org

Furthermore, the in-situ generation of reactive intermediates is a key feature of many modern synthetic strategies. For example, the in-situ formation of 1,3-diketones followed by cyclization with hydrazine provides a one-pot synthesis of 3,4,5-substituted pyrazoles. beilstein-journals.org

Flow Chemistry Techniques for Scale-Up

Continuous flow chemistry presents a powerful alternative to traditional batch processes for the large-scale synthesis of heterocyclic compounds, offering enhanced control over reaction parameters and improved safety profiles. mdpi.com While specific literature on the flow synthesis of this compound is not prevalent, the continuous-flow synthesis of the closely related precursor, 3,5-diamino-1H-pyrazole, has been described, highlighting a viable route for its potential large-scale production. nih.gov

The synthesis of pyrazoles in a flow system can be achieved through various strategies, including the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives. mdpi.com For instance, a transition metal-free continuous-flow process has been developed for the synthesis of 3,5-disubstituted pyrazoles by reacting terminal aryl alkynes with n-BuLi, followed by coupling with acyl chlorides to generate ynones in situ, which then react with hydrazine derivatives. mdpi.com Another approach involves the sequential copper-mediated alkyne homocoupling and Cope-type hydroamination of the resulting 1,3-diynes with hydrazine in a flow reactor. rsc.org

Diazotization reactions, which can be hazardous in batch processes due to the instability of diazonium salts, are particularly well-suited for flow chemistry. pharmablock.com The continuous generation and immediate consumption of diazonium intermediates in a microreactor significantly enhance safety and allow for precise temperature control, which is critical for minimizing side reactions. pharmablock.com This methodology could be adapted for the synthesis of pyrazole precursors.

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise control over temperature and mixing. | Enhanced control over reaction parameters (temperature, pressure, mixing). mdpi.com |

| Safety | Higher risk with hazardous intermediates like diazonium salts. pharmablock.com | Improved safety profile due to small reaction volumes and continuous consumption of hazardous intermediates. mdpi.compharmablock.com |

| Scalability | Challenging to scale up, especially for exothermic or hazardous reactions. | More straightforward scalability by extending reaction time or using parallel reactors. mdpi.com |

| Efficiency | Can be less efficient due to longer reaction times and potential side reactions. | Often higher efficiency and yields due to better process control. nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org This methodology has been successfully applied to the synthesis of a variety of pyrazole derivatives. rsc.orgnih.gov

The synthesis of pyrazole derivatives can be achieved through microwave-assisted condensation of chalcones with hydrazine hydrate. nih.gov This method has been shown to be effective for producing various substituted pyrazoles. Another approach involves the reaction of aryl hydrazines with either 3-aminocrotononitrile (B73559) or an α-cyanoketone in a microwave reactor, which can be completed in a matter of minutes with high yields. youtube.com

Microwave irradiation is particularly effective for the synthesis of pyrazole carboxamides. For instance, novel pyrazole derivatives have been synthesized via microwave-assisted cyclization of chalcone (B49325) analogs with hydrazine hydrate and oxalic acid. nih.gov This highlights the potential for adapting such methods for the efficient synthesis of this compound. The main advantage of this technique is the significant reduction in reaction time while maintaining moderate temperatures. rsc.org

Table 2: Examples of Microwave-Assisted Pyrazole Synthesis

| Reactants | Product | Conditions | Key Advantage | Reference |

| Chalcone analogs, Hydrazine hydrate, Oxalic acid | Pyrazole derivatives | Microwave irradiation in ethanol (B145695) with acetic acid catalyst | Rapid reaction time | nih.gov |

| Aryl hydrazines, 3-Aminocrotononitrile/α-cyanoketone | 1-Aryl-1H-pyrazole-5-amines | Microwave reactor, 1 M HCl | High yields in minutes | youtube.com |

| Chalcones, Hydrazides | N,N-dimethylaniline containing pyrazole derivatives | Microwave irradiation in ethanol with glacial acetic acid | Accelerated reaction | ijpsdronline.com |

Catalyst-Mediated Synthesis (e.g., Gold-Catalyzed)

Gold catalysis has become a powerful tool in organic synthesis, enabling the formation of complex molecular architectures under mild conditions. Gold catalysts have been employed in the synthesis of various heterocyclic compounds, including oxazoles from carboxamides and propynals through oxidative gold catalysis. researchgate.net While direct gold-catalyzed synthesis of this compound is not extensively documented, related transformations suggest its potential applicability.

For example, gold-catalyzed synthesis has been used to produce π-extended carbazole-based systems. researchgate.net The synthesis of 2,5-disubstituted oxazoles from carboxamides and propynals proceeds via the nucleophilic attack of the carboxamide onto a gold carbenoid intermediate. researchgate.net This type of reactivity could potentially be harnessed for the construction of the pyrazole-carboxamide scaffold.

Derivatization and Functionalization Reactions of this compound

The presence of multiple reactive sites—the carboxamide moiety and the endocyclic and exocyclic amine functionalities—makes this compound a versatile scaffold for further chemical modification.

Modifications at the Carboxamide Moiety

The carboxamide group of pyrazole derivatives can be modified to introduce a wide range of functional groups, which can significantly impact the molecule's biological activity. The synthesis of novel pyrazole carboxamide derivatives is often achieved by reacting a pyrazole carbonyl chloride with various amines. nih.gov This allows for the introduction of diverse substituents at the carboxamide nitrogen.

The synthesis of pyrazole-4-carboxamides has been reported, and these compounds have shown potential as fungicide candidates. nih.gov Similarly, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their anticancer properties. nih.gov These studies demonstrate the feasibility of modifying the carboxamide portion of the molecule to tune its properties.

Reactions Involving Endocyclic and Exocyclic Amine Functionalities

The amino groups on the pyrazole ring are nucleophilic and can participate in various chemical transformations, allowing for further diversification of the core structure.

N-alkylation of pyrazoles is a common method for introducing alkyl groups onto the nitrogen atoms of the pyrazole ring. mdpi.com A new method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst, providing access to N-alkyl pyrazoles which are present in many medicinally relevant structures. mdpi.com Catalyst-free Michael addition has also been shown to be a highly regioselective method for the N1-alkylation of 1H-pyrazoles. nih.gov Crystalline aluminosilicates or aluminophosphates can also be used as catalysts for the N-alkylation of pyrazoles with alcohols or their derivatives. google.com

N-acylation of pyrazoles is another important functionalization reaction. N-acyl pyrazoles have been studied as effective and tunable inhibitors of serine hydrolases. nih.govnih.gov The reactivity of the acylating agent can be tuned by modifying the pyrazole ring with electron-withdrawing or electron-donating substituents. nih.gov This allows for fine-tuning of the inhibitor's potency and selectivity. nih.gov

Reactions with Isocyanates and Isothiocyanates

The reaction of aminoazoles, such as derivatives of 3,5-diaminopyrazole, with isocyanates and isothiocyanates provides a direct route to (thio)urea derivatives, which can subsequently be cyclized to form fused heterocyclic systems. nih.govresearchgate.net These reactions are crucial for the synthesis of various biologically active compounds. The general mechanism involves the nucleophilic attack of the amino group of the pyrazole on the electrophilic carbon of the isocyanate or isothiocyanate.

For instance, 5-aminopyrazole derivatives react with ethoxycarbonyl isothiocyanate to yield N-carbetoxythioureas as intermediates. researchgate.net These intermediates can then undergo base-catalyzed cyclization to form 2-thioxo-1H-pyrazolo[1,5-a] nih.govnih.govtriazin-4-ones. researchgate.net The reaction conditions, such as the solvent and the base used, can influence the reaction outcome and yield. Solvents like ethyl acetate (B1210297) and dimethylformamide (DMF) are commonly employed, while bases such as ammonium (B1175870) hydroxide, sodium hydroxide, or sodium alkoxides are used to facilitate the cyclization step. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been effectively utilized in the functionalization of pyrazole scaffolds. snnu.edu.cnnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate. In the context of pyrazole chemistry, this method allows for the introduction of aryl, heteroaryl, or styryl groups at specific positions on the pyrazole ring, which can be challenging to achieve through other synthetic routes. rsc.org

A notable application is the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids. rsc.org This reaction, often facilitated by a palladium catalyst such as XPhos Pd G2, enables the synthesis of 4-substituted dinitropyrazoles. rsc.org These dinitropyrazoles can then be reduced to the corresponding 4-substituted-1H-pyrazole-3,5-diamines. rsc.org The efficiency of the Suzuki-Miyaura coupling can be influenced by factors such as the choice of catalyst, base, and solvent. For nitrogen-rich heterocycles, which can sometimes inhibit the catalyst, specific protocols using bulky phosphine (B1218219) ligands like SPhos and XPhos have been developed to achieve high yields. nih.gov

The versatility of this reaction is highlighted by its use in preparing a library of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, where arylation at the C-3 position is achieved via Suzuki-Miyaura coupling with commercially available boronic acids. mdpi.com

Synthesis of Fused Heterocyclic Systems from this compound Precursors

3,5-Diaminopyrazole and its derivatives are key building blocks for the synthesis of a variety of fused heterocyclic systems due to the presence of multiple nucleophilic sites. These fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a] nih.govnih.govtriazines, are of significant interest due to their diverse biological activities. chim.itnih.gov

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

Pyrazolo[1,5-a]pyrimidines are synthesized by the condensation of 5-aminopyrazole derivatives with various 1,3-bielectrophilic reagents. chim.itnih.gov A common method involves the reaction of 3(5)-aminopyrazoles with β-dicarbonyl compounds or their equivalents. For example, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide yields a dihydroxypyrazolopyrimidine, which can be further functionalized. nih.gov Similarly, condensation with acetylacetone (B45752) or arylpropenones can lead to the formation of 7-(aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives. researchgate.net

The reaction conditions can be tailored to control the outcome. For instance, microwave irradiation has been used to achieve chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines from the reaction of isoflavones with 3-aminopyrazole (B16455). nih.gov The resulting pyrazolo[1,5-a]pyrimidine scaffold can be further modified, for example, by hydrolyzing a cyano group to a carboxamide. researchgate.net

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Starting Aminopyrazole | Reagent | Product | Reference |

|---|---|---|---|

| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

| 3-Aminopyrazole | Isoflavone | 5,6-Diarylpyrazolo[1,5-a]pyrimidines | nih.gov |

Pyrazolo[1,5-a]nih.govnih.govekb.egtriazine Derivatives

The pyrazolo[1,5-a] nih.govnih.govtriazine ring system, an isostere of purine, is of considerable interest in medicinal chemistry. researchgate.net The synthesis of these derivatives often starts from 5-aminopyrazoles. researchgate.net A common synthetic route involves the reaction of a 5-aminopyrazole with a reagent that provides the remaining atoms for the triazine ring. For instance, reaction with ethoxycarbonyl isothiocyanate followed by base-catalyzed cyclization is a well-established method to produce pyrazolo[1,5-a] nih.govnih.govtriazin-2-thioxo-4-ones. researchgate.netnih.gov

These compounds are valuable as intermediates for further chemical modifications. The pyrazolo[1,5-a] nih.govnih.govtriazine scaffold has been explored for the development of inhibitors for various enzymes, including cyclin-dependent kinase 2 (CDK2) and thymidine (B127349) phosphorylase. nih.govnih.gov

Table 2: Synthesis of Pyrazolo[1,5-a] nih.govnih.govtriazine Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5-Aminopyrazole | Ethoxycarbonyl isothiocyanate | 2-Thioxo-1H-pyrazolo[1,5-a] nih.govnih.govtriazin-4-one | researchgate.net |

Other Condensed Heterocycles

Beyond pyrazolopyrimidines and pyrazolotriazines, 3,5-diaminopyrazole precursors can be used to synthesize a range of other fused heterocyclic systems. For example, pyrazolo[3,4-d] nih.govnih.govnih.govtriazines have been synthesized through a multi-step sequence involving an amidation and a cyclative cleavage reaction as key steps. beilstein-journals.org The reaction of 5-aminopyrazoles with α,β-unsaturated ketones can also lead to the formation of pyrazolo[3,4-b]pyridines. nih.gov Furthermore, green synthesis methods, such as microwave-assisted and grinding techniques, have been employed to produce novel heterocyclic compounds bearing a pyrazole moiety, including pyrazolo[3,4-b]pyridine and pyrrolo[2,3-c]pyrazole derivatives. nih.gov The versatility of aminopyrazoles as precursors allows for the diversity-oriented synthesis of a wide array of heterocyclic structures. frontiersin.org

Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity is a critical aspect in the synthesis of fused heterocycles from unsymmetrical precursors like 3(5)-aminopyrazoles. The presence of two different nucleophilic nitrogen atoms in the pyrazole ring (N1 and the exocyclic amino group) can lead to the formation of regioisomers. For instance, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds can potentially yield two different pyrazolo[1,5-a]pyrimidine isomers. The reaction conditions, including the solvent and catalyst, can significantly influence which isomer is formed preferentially. nih.gov

In the synthesis of pyrazolo[1,5-a]pyrimidines, the reaction of 3-aminopyrazole with isoflavones under microwave irradiation chemoselectively yields 5,6-diarylpyrazolo[1,5-a]pyrimidines, while conventional heating can lead to the formation of 6,7-diarylpyrazolo[1,5-a]pyrimidines. nih.gov The regioselectivity in the synthesis of 1-aryl-3,5-bis(het)aryl pyrazole derivatives has also been studied, allowing for the synthesis of specific isomers with desired biological activities. nih.gov

Stereoselectivity becomes relevant when chiral centers are created during the reaction. For example, the palladium-catalyzed carboamination of unsaturated hydrazine derivatives can be controlled to stereoselectively synthesize either cis- or trans-3,5-disubstituted pyrazolidines. nih.gov This control is achieved by manipulating the N-substituent on the hydrazine, which in turn influences the allylic strain in the transition state of the syn-aminopalladation step. nih.gov

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the connectivity and chemical environment of hydrogen and carbon atoms within a molecule. researchgate.net For pyrazole (B372694) carboxamide derivatives, ¹H NMR spectra are instrumental in identifying the chemical shifts of protons attached to the pyrazole ring, the amino groups, and the carboxamide moiety. researchgate.net The integration of these signals provides the ratio of protons in different environments.

Similarly, ¹³C NMR spectroscopy identifies the chemical shifts of all unique carbon atoms, including those in the pyrazole ring and the carboxamide group. researchgate.net The positions of these signals are indicative of the electronic environment of each carbon atom. The combination of ¹H and ¹³C NMR data allows for a preliminary assembly of the molecular structure. thieme-connect.de

Table 1: Representative NMR Data for Pyrazole Derivatives

| Nucleus | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H | 6.0 - 8.0 | Aromatic/Heterocyclic Protons |

| ¹H | 2.0 - 4.0 | Protons on substituents (e.g., alkyl groups) |

| ¹H | 5.0 - 9.0 | Amine (NH₂) and Amide (CONH₂) Protons |

| ¹³C | 110 - 150 | Aromatic/Heterocyclic Carbons |

| ¹³C | 160 - 180 | Carbonyl Carbon (C=O) |

Note: Specific chemical shifts for 3,5-Diaminopyrazole-1-carboxamide would require experimental data for the specific compound.

Advanced 2D NMR Techniques

To gain deeper insights and unambiguously assign all signals, especially for complex molecules, two-dimensional (2D) NMR techniques are employed. iajps.com These experiments correlate signals from different nuclei, providing information about their connectivity through bonds or space.

¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): This technique is particularly useful for nitrogen-containing heterocycles like pyrazoles. It reveals long-range couplings (typically 2-3 bonds) between protons and nitrogen atoms. This allows for the definitive assignment of nitrogen atoms within the pyrazole ring and the carboxamide group by correlating them to nearby protons.

Nuclear Overhauser Effect (NOE) Intensity Difference Experiments: NOE experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu By measuring the enhancement of a proton's signal when a nearby proton is irradiated, NOE experiments help to determine the three-dimensional conformation of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain information about its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its exact molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule into smaller, charged fragments, can provide further evidence for the proposed structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino and amide groups, the C=O bond of the carboxamide, and the C=N and C-N bonds within the pyrazole ring. researchgate.netvscht.cz

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine/Amide) | Stretching | 3100 - 3500 |

| C-H (Aromatic/Alkene) | Stretching | 3000 - 3100 |

| C=O (Amide) | Stretching | 1630 - 1695 |

| C=N (Ring) | Stretching | 1590 - 1650 |

| N-H (Amine/Amide) | Bending | 1550 - 1650 |

| C-N | Stretching | 1000 - 1350 |

Note: The exact positions of the peaks can be influenced by the molecular environment and hydrogen bonding.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms. mdpi.com This analysis provides accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the molecule's conformation in the crystal lattice. as-proceeding.com For this compound, this would definitively establish the geometry of the pyrazole ring and the orientation of the carboxamide and amino substituents. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. mdpi.com The Hirshfeld surface is a graphical representation of the space a molecule occupies in a crystal, colored to show the nature and strength of intermolecular contacts. nih.gov For this compound, this analysis can identify and quantify hydrogen bonds between the amino and carboxamide groups of neighboring molecules, as well as other weaker interactions like π-π stacking between pyrazole rings. as-proceeding.comnih.gov This provides a detailed understanding of how the molecules pack together in the solid state. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods are broadly categorized into Density Functional Theory, ab initio methods, and semi-empirical methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) Studies

DFT has become a leading method for the computational study of organic molecules due to its favorable combination of accuracy and efficiency. It is well-suited for investigating the electronic structure and reactivity of pyrazole-based systems. While no specific DFT studies on 3,5-Diaminopyrazole-1-carboxamide were identified, research on analogous compounds provides a framework for the types of analyses that would be relevant.

For a comprehensive understanding of this compound, DFT calculations would be employed to determine its optimized molecular geometry and electronic properties. Key parameters typically calculated include the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (a.u.) | Value (eV) |

| HOMO Energy | Data not available | Data not available |

| LUMO Energy | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | Data not available |

Note: This table is a template. No published data for this compound is available to populate it.

DFT is also a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, and transition states, a complete energetic profile of a chemical reaction can be constructed. This would be particularly useful for understanding the synthesis or potential degradation pathways of this compound. The identification of transition state structures and their corresponding activation energies provides crucial information about the feasibility and kinetics of a reaction.

Table 2: Hypothetical Reaction Energetics for a Postulated Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | Data not available |

| Transition State | Data not available |

| Products | Data not available |

| Activation Energy | Data not available |

| Reaction Enthalpy | Data not available |

Note: This table is a template. No published data for this compound is available to populate it.

Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can reveal the electrophilic and nucleophilic sites within the this compound molecule. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding, which can play a significant role in the compound's physical properties and biological activity. The Atoms in Molecules (AIM) theory can also be applied to the calculated electron density to characterize the nature of chemical bonds within the molecule.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data in their formulation. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for smaller systems. A comprehensive study on this compound would benefit from high-level ab initio calculations to benchmark the results obtained from DFT. To date, no specific ab initio studies on this compound have been reported.

Semi-Empirical Methods

Semi-empirical methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the complex calculations of quantum chemistry. mdpi.com They are significantly faster than DFT and ab initio methods, making them suitable for studying very large molecules or for high-throughput screening of compound libraries. While less accurate, they can provide useful qualitative insights into molecular properties and reactivity. A semi-empirical study of this compound could offer a rapid assessment of its conformational landscape and electronic properties, though no such study has been identified in the current literature.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely applied in drug design to understand how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or nucleic acid. For pyrazole (B372694) carboxamide derivatives, docking studies have been instrumental in elucidating potential mechanisms of action.

Elucidation of Binding Modes and Interactions with Biological Macromolecules

While specific docking studies on this compound are not extensively documented, research on structurally related pyrazole carboxamides provides a clear picture of their typical binding modes. These compounds are known to interact with a variety of biological macromolecules, often through a combination of hydrogen bonds and other non-covalent interactions.

Key interactions observed for analogous pyrazole derivatives include:

Hydrogen Bonding: The amide and amino groups on the pyrazole ring are capable of acting as both hydrogen bond donors and acceptors. Docking studies frequently show these groups forming hydrogen bonds with amino acid residues such as serine, tyrosine, and aspartate in the active sites of enzymes. nih.govresearchgate.net For instance, in studies of pyrazole derivatives targeting acetylcholinesterase (AChE), hydrogen bonds with residues like TYR:124 and SER:293 were identified as crucial for inhibitory activity. nih.gov

π-π Interactions: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic amino acid residues like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) within a protein's binding pocket. researchgate.net

Groove Binding with DNA: Some pyrazole-3-carboxamide derivatives have been shown to interact with DNA, fitting into the minor groove. jst.go.jp The elongated shape conferred by the carboxamide side chain allows the molecule to stretch along the DNA groove, leading to stabilization through non-covalent interactions. jst.go.jp

These interactions are critical for the biological activity of pyrazole compounds, which have been investigated as inhibitors of targets such as succinate (B1194679) dehydrogenase (SDH), cholinesterases, and various kinases. researchgate.netd-nb.infonih.gov

Interactive Table: Predicted Interactions for Pyrazole Carboxamide Derivatives with Biological Targets

| Derivative Class | Biological Target | Key Interacting Residues | Type of Interaction |

| Pyrazole-4-carboxamides | Acetylcholinesterase (AChE) | Trp 279, Trp 84 | Hydrogen Bond, π-π Interaction |

| 3,5-Diaryl-1H-pyrazoles | Acetylcholinesterase (AChE) | TYR:124, TYR:72, SER:293 | Hydrogen Bonding |

| Pyrazolo[1,5-a]pyrimidine-3-carboxamides | S. aureus DNA Gyrase | Asp512, Ser1028 | Hydrogen Bonding |

| Pyrazole-3-carboxamides | DNA | Base Pairs in Minor Groove | Groove Binding |

Prediction of Binding Affinities and Energies

Computational models can estimate the binding affinity (often expressed as binding energy, ΔG_binding) between a ligand and its target. A more negative binding energy indicates a more stable and favorable interaction. For pyrazole derivatives, these predictions are used to rank potential inhibitors and guide synthetic efforts.

For example, molecular dynamics simulations of a newly designed 3,5-diaryl-1H-pyrazole derivative (M2) targeting acetylcholinesterase showed a calculated binding energy (ΔG_binding) of -151.225 kJ/mol, which was more favorable than the parent compound's energy of -133.375 kJ/mol, suggesting improved potency. nih.gov Similarly, docking of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives into the S. aureus DNA gyrase active site yielded binding affinity scores (S) as low as -23.05 kcal/mol, indicating strong potential inhibition. researchgate.net These computational predictions often correlate well with in vitro experimental results. nih.gov

Conformational Analysis and Tautomerism Studies

The pyrazole ring system is known for its ability to exist in different tautomeric forms, a phenomenon that can significantly influence its chemical reactivity and biological interactions. nih.gov

Gas-Phase versus Solution Tautomeric Preferences

For 3(5)-substituted pyrazoles, annular tautomerism is a key feature. In the case of a molecule like this compound, the core 3,5-diaminopyrazole can exist in different tautomeric forms depending on the position of the pyrazole ring proton. Theoretical calculations and experimental studies on related compounds show that the relative stability of these tautomers is highly dependent on their environment. nih.govmdpi.com

Gas-Phase: In theoretical (in vacuo) calculations, the tautomeric preference is governed by the intrinsic properties of the molecule, such as the electronic character of its substituents. mdpi.com

Solution: In solution, the tautomeric equilibrium can be significantly shifted by interactions with solvent molecules. nih.gov For 1H-pyrazole-3-(N-tert-butyl)-carboxamide, a related compound, studies showed a clear equilibrium in solution, with the 3-substituted tautomer being dominant (90%) at room temperature, while only one tautomer was present in the solid state. researchgate.net The presence of substituents that can form internal hydrogen bonds can also stabilize one tautomer over another. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational models are invaluable for establishing these relationships, especially through techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR).

For pyrazole derivatives, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. nih.gov These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or hydrophobic properties should be modified to enhance activity.

A study on 3,5-diaryl-1H-pyrazole acetylcholinesterase inhibitors found that a CoMSIA model had high predictive power. nih.gov The resulting contour maps provided clear guidance for designing new, more potent compounds. nih.gov Similarly, pharmacophore modeling for pyrazole-3-carbohydrazone derivatives identified the key chemical features required for activity against the enzyme DPP-4: one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic regions. nih.gov These computational SAR studies have revealed that the 1-ethylpyrazole-3-carboxamide scaffold is a novel and promising framework for developing inhibitors of the HIF-1 signaling pathway in cancer therapy. nih.gov

Interactive Table: Summary of SAR Findings for Pyrazole Derivatives from Computational Models

| Pyrazole Series | Target | Key SAR Findings | Computational Model |

| 3,5-Diaryl-1H-pyrazoles | Acetylcholinesterase | Steric and electrostatic fields are critical for activity. | CoMFA/CoMSIA (3D-QSAR) |

| Pyrazole-3-carbohydrazones | Dipeptidyl peptidase IV (DPP-4) | Essential features: 1 H-bond donor, 1 H-bond acceptor, 2 hydrophobic regions. | Pharmacophore Modeling |

| 1-Ethylpyrazole-3-carboxamides | Hypoxia-Inducible Factor (HIF)-1 | The core scaffold is a viable starting point for inhibitor development. | General SAR analysis |

| 5-Aminopyrazolyl amides | Various cancer cell lines | N-unsubstituted trimethoxybenzoyl pyrazole showed higher cytotoxicity. | In vitro screening and SAR |

Conceptual DFT (CDFT) Applications in Reaction Mechanism Elucidation

A thorough review of available scientific literature reveals a notable absence of specific studies applying Conceptual Density Functional Theory (CDFT) to elucidate the reaction mechanisms of this compound. While computational chemistry, particularly DFT, is a powerful tool for investigating the reactivity and electronic structure of heterocyclic compounds, dedicated research on the CDFT analysis of this specific molecule's reaction pathways has not been identified in the public domain.

Computational studies on various pyrazole derivatives have been conducted to understand their electronic properties, stability, and potential reactivity through the analysis of frontier molecular orbitals (HOMO-LUMO) and other reactivity descriptors. researchgate.netiaea.orgjcsp.org.pkmdpi.comresearchgate.netnih.gov These studies provide a foundational understanding of the general chemical behavior of the pyrazole ring system. For instance, DFT calculations have been employed to investigate the tautomerism and basicity of substituted pyrazoles, which are crucial factors influencing their reaction mechanisms. mdpi.com

However, the specific application of Conceptual DFT to map out the intricate details of reaction mechanisms involving this compound, such as identifying the most probable sites for electrophilic or nucleophilic attack, predicting the stability of intermediates and transition states, or calculating reactivity indices to rationalize regioselectivity and stereoselectivity, remains an unexplored area of research.

Therefore, no detailed research findings or data tables pertaining to the use of CDFT for the elucidation of reaction mechanisms for this compound can be presented at this time. Further computational investigations are required to fill this knowledge gap and to theoretically model the reactivity of this compound.

Coordination Chemistry of 3,5 Diaminopyrazole 1 Carboxamide and Its Derivatives

Ligand Properties and Potential Coordination Modes

3,5-Diaminopyrazole-1-carboxamide is a polyfunctional ligand featuring several potential coordination sites: the two nitrogen atoms of the pyrazole (B372694) ring, the two exocyclic amine groups, and the oxygen and nitrogen atoms of the carboxamide group. The interplay of these groups dictates the ligand's behavior in complex formation with metal ions.

N-Donation from Pyrazole Ring Nitrogens

The pyrazole ring is a fundamental building block in coordination chemistry, known for its ability to coordinate to metal centers through its nitrogen atoms. researchgate.net The two adjacent nitrogen atoms in the pyrazole ring offer distinct coordination possibilities. Typically, the pyridine-type nitrogen atom (N2) is the primary site of coordination in neutral pyrazole ligands. Upon deprotonation of the pyrrole-type nitrogen (N1), the resulting pyrazolate anion can act as a bridging ligand, linking two or more metal centers. This bridging can occur in a variety of modes, contributing to the formation of polynuclear complexes. researchgate.net In the case of this compound, the N1 position is substituted with the carboxamide group, which would likely preclude its direct involvement in coordination unless the carboxamide group itself is involved. Therefore, N-donation is expected to primarily occur through the N2 nitrogen atom.

Role of Exocyclic Amine Groups in Coordination

The presence of two exocyclic amine groups at the 3 and 5 positions of the pyrazole ring introduces additional coordination possibilities. These primary amine groups are nucleophilic and can readily coordinate to metal ions. The positioning of these amines allows for the potential formation of chelate rings, which would enhance the stability of the resulting metal complexes. For instance, coordination involving an exocyclic amine nitrogen and the adjacent N2 of the pyrazole ring would form a stable five-membered chelate ring. Research on related 3-aminopyrazole (B16455) derivatives has shown the involvement of the exocyclic amine in coordination. researchgate.net

Carboxamide Functionality as a Potential Ligand

The carboxamide group (-C(O)NH2) at the N1 position introduces further complexity and potential for coordination. Carboxamide groups are known to be effective chelating agents, capable of coordinating to metal ions through either the carbonyl oxygen or the amide nitrogen. mdpi.com Coordination through the carbonyl oxygen is generally favored due to its higher electronegativity and the preservation of the C-N bond's partial double bond character. In some instances, the carboxamide group can act as a bidentate ligand, coordinating through both the oxygen and nitrogen atoms, particularly if the steric and electronic environment is favorable. The involvement of the carboxamide group in coordination has been observed in various metal complexes with other heterocyclic carboxamide ligands. nih.gov

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size | Notes |

| Monodentate | N2 of pyrazole ring | - | The most basic coordination mode for pyrazole ligands. |

| Bidentate | N2 and N of 3-amino group | 5-membered | Forms a stable chelate ring. |

| Bidentate | N2 and N of 5-amino group | 5-membered | Forms a stable chelate ring. |

| Bidentate | N of 3-amino and N of 5-amino group | 6-membered | Potentially forming a bridging scenario between two metal centers. |

| Bidentate | Carbonyl O and Amide N of carboxamide | 4-membered | Less common due to ring strain, but possible. |

| Monodentate | Carbonyl O of carboxamide | - | A common coordination mode for carboxamide-containing ligands. |

| Bridging | N2 and N of an amino group to different metals | - | Can lead to the formation of polynuclear complexes. |

| Bridging | Deprotonated amino groups | - | Can link multiple metal centers. |

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of this compound are not readily found in the literature, general methods for the synthesis of pyrazole-based metal complexes can be extrapolated. These syntheses typically involve the reaction of a metal salt (e.g., chlorides, nitrates, sulfates) with the ligand in a suitable solvent, such as ethanol (B145695), methanol, or water. The reaction conditions, including temperature, pH, and the metal-to-ligand molar ratio, can significantly influence the stoichiometry and structure of the resulting complex. researchgate.netnih.gov

Characterization of any newly synthesized complexes would rely on a suite of analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups (e.g., ν(N-H) of the amines, ν(C=O) and ν(N-H) of the carboxamide, and pyrazole ring vibrations) upon complexation.

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, providing information about the oxidation state and spin state of the metal ion.

Electronic (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide insights into the coordination geometry around the metal ion.

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds involving this compound would be crucial to understanding its coordination behavior. Based on the known chemistry of related ligands, several structural features can be anticipated.

Coordination Number and Geometry

The coordination number and geometry of the metal center in complexes with this compound would be influenced by the nature of the metal ion, the counter-anion, and the reaction conditions. Common coordination geometries such as octahedral, tetrahedral, and square planar are expected. researchgate.net For instance, with transition metals like Co(II) and Ni(II), octahedral geometries are frequently observed, often with the ligand acting in a bidentate or tridentate fashion, and with solvent molecules or counter-ions occupying the remaining coordination sites. researchgate.netresearchgate.net

Table 2: Predicted Coordination Geometries for Metal Complexes of this compound

| Metal Ion (Example) | Predicted Coordination Number | Predicted Geometry | Potential Ligand Behavior |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | Bidentate (N,N) or Tridentate (N,N,O) |

| Ni(II) | 6 | Octahedral | Bidentate (N,N) or Tridentate (N,N,O) |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Bidentate (N,N) |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | Bidentate (N,N) or Tridentate (N,N,O) |

The versatile nature of the this compound ligand, with its multiple donor sites, suggests that it could be a valuable building block for the construction of a wide array of coordination compounds with diverse structures and potential applications in areas such as catalysis and materials science. Further experimental investigation is necessary to fully elucidate its coordination chemistry.

Intermolecular Interactions within Metal-Organic Frameworks

There is no available research data concerning the formation of metal-organic frameworks using This compound as a ligand. Consequently, information regarding the nature of intermolecular interactions, such as hydrogen bonding, π-π stacking, or other non-covalent forces that would define the architecture and stability of such frameworks, is absent from the scientific record. The role of the amino and carboxamide functional groups in directing the assembly of potential MOF structures has not been explored for this specific molecule.

Spectroscopic Investigation of Metal-Ligand Interactions

Detailed spectroscopic analyses of metal complexes formed with This compound are not described in the current body of scientific literature. Therefore, data from techniques such as Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), or UV-Visible (UV-Vis) spectroscopy, which would elucidate the coordination modes of the ligand to metal centers, are unavailable. Specific shifts in vibrational frequencies or resonance signals upon complexation, which serve as evidence of metal-ligand bond formation and provide insight into the coordination environment, have not been reported for this compound.

Compound Index

Supramolecular Chemistry and Crystal Engineering of 3,5 Diaminopyrazole 1 Carboxamide Architectures

Principles of Non-Covalent Interactions Governing Self-Assembly

The self-assembly of 3,5-diaminopyrazole-1-carboxamide into higher-order structures is primarily governed by a combination of non-covalent interactions. These forces, though weaker than covalent bonds, act in concert to direct the spatial arrangement of molecules.

Hydrogen Bonding Networks

Hydrogen bonds are the most significant non-covalent interactions in the self-assembly of this compound. The molecule possesses multiple hydrogen bond donors (the amino groups and the amide N-H) and acceptors (the pyrazole (B372694) ring nitrogens and the amide carbonyl oxygen). This multiplicity of sites allows for the formation of extensive and robust hydrogen-bonding networks.

The pyrazole ring itself is a versatile supramolecular synthon. csic.es The adjacent pyridine-type and pyrrole-type nitrogen atoms can participate in various hydrogen-bonding motifs, such as dimers and catemers. csic.es In the case of this compound, the amino groups at the 3 and 5 positions and the carboxamide group at the 1-position introduce additional possibilities for intricate hydrogen-bonded assemblies. The formation of specific hydrogen bond patterns, known as supramolecular synthons, can be predicted and controlled to a certain extent. japtronline.com For instance, amide-amide homosynthons and acid-amide heterosynthons are common motifs in co-crystals. japtronline.com The presence of both amino and amide functionalities in this compound suggests the potential for complex networks involving multiple synthons. The stability of these networks is often enhanced by the cooperative nature of hydrogen bonds.

The IR spectra of related pyrazole compounds provide evidence of these hydrogen-bonding interactions, showing characteristic N-H stretching bands in the associated region. csic.es The analysis of crystal structures of similar compounds, such as 3,5-diamino-6-aryl triazines, has revealed that the nature of the resulting hydrogen bond topology can be strongly influenced by the presence of co-crystallizing solvent molecules. researchgate.net

Van der Waals Forces and Solvation Effects

Solvation effects also play a crucial role in the self-assembly process, particularly during crystallization. The choice of solvent can influence which polymorphic form of a compound is obtained. Solvents can interact with the solute molecules through hydrogen bonding or other non-covalent forces, and in some cases, solvent molecules can be incorporated into the crystal lattice, forming solvates. researchgate.net The competition between solute-solute and solute-solvent interactions can dictate the final supramolecular architecture.

Rational Design of Supramolecular Assemblies

The principles of non-covalent interactions can be harnessed to rationally design supramolecular assemblies of this compound with specific structures and functions.

Host-Guest Systems and Molecular Recognition

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. nih.gov While this compound itself is a relatively small molecule, it can act as a building block for the construction of larger, pre-organized host structures through self-assembly. These self-assembled hosts can then exhibit molecular recognition, selectively binding to specific guest molecules.

The design of such systems relies on the principles of complementarity in size, shape, and chemical functionality between the host's binding cavity and the guest. The diverse hydrogen bonding capabilities of this compound would allow for the creation of binding pockets with specific recognition sites for complementary guests. The development of synthetic host-guest systems is key to understanding the complexities of molecular recognition in biological and chemical systems. nih.gov

Self-Assembly and Self-Organization Processes

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. rsc.org For this compound, the strong and directional nature of hydrogen bonds is a primary driver for its self-assembly into well-defined supramolecular architectures. csic.es This process can lead to the formation of various structures, including discrete oligomers, one-dimensional chains, two-dimensional sheets, and three-dimensional networks. japtronline.com

Crystal Engineering Strategies for Tailored Solid-State Structures

The deliberate design and construction of crystalline solids with desired properties, a field known as crystal engineering, heavily relies on the control of intermolecular interactions. In the context of this compound, its molecular structure offers a rich tapestry of hydrogen bond donors (the amino groups and the amide N-H) and acceptors (the pyrazole nitrogens and the amide carbonyl oxygen). This functionality allows for the formation of robust and predictable hydrogen-bonding networks, which are the cornerstone of crystal engineering strategies for this compound and its derivatives.

The selection of co-formers, which are different molecules incorporated into the crystal lattice, is another powerful strategy. By introducing molecules with complementary hydrogen bonding sites, it is possible to create co-crystals with tailored architectures and properties. The versatility of the pyrazole scaffold in forming various weak interactions, including π-stacking, further expands the toolkit for crystal engineers. mdpi.com This allows for the construction of complex, multi-component assemblies with programmed arrangements.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in crystal engineering. Different polymorphs of the same compound can exhibit distinct physical properties. The crystallization conditions, such as the choice of solvent and the rate of crystallization, can be manipulated to favor the formation of a specific polymorph. Studies on related heterocyclic compounds have shown that crystallization from different solvent systems can lead to the isolation of polymorphs with different hydrogen-bonding networks. researchgate.net This highlights the importance of solvent selection as a tool to direct the self-assembly process and obtain desired solid-state structures.

Table 1: Key Intermolecular Interactions in Pyrazole-based Crystal Engineering

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Hydrogen Bond | N-H (Amine, Amide) | O (Carbonyl), N (Pyrazole) | Primary driving force for self-assembly, formation of robust networks. |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | Contributes to the stabilization of layered or columnar structures. |

| Weak Interactions | C-H | F, N, O | Fine-tunes the overall crystal packing and can influence polymorphism. |

Role in Materials Science and Nanotechnology

The unique structural and electronic properties of pyrazole derivatives, including this compound, make them valuable building blocks in materials science and nanotechnology. mdpi.commdpi.com Their ability to self-assemble into well-defined supramolecular structures opens avenues for the development of novel functional materials.

Development of Supramolecular Polymers

Supramolecular polymers are long, chain-like structures formed through the non-covalent association of monomeric units. The directionality and strength of the hydrogen bonds in this compound make it an excellent candidate for the monomeric unit in a supramolecular polymer. These polymers can exhibit dynamic and responsive behaviors, which are highly sought after in advanced materials.

The concept of using small molecules that self-assemble into one-dimensional fibrous structures is well-established, particularly with benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives. researchgate.netnih.govmdpi.com These BTA-based systems form robust fibers through a combination of hydrogen bonding and π-π stacking. nih.gov Similarly, the pyrazole core in this compound, with its multiple hydrogen bonding sites, can drive the formation of one-dimensional aggregates.

Recent research has explored the coupling of pyrazole-based motifs with other functional units, such as BODIPY dyes, to create supramolecular polymers with interesting photophysical properties. rsc.org These studies have revealed that the self-assembly process can be complex, sometimes leading to kinetically controlled metastable states before reaching the thermodynamically stable aggregate. rsc.org This highlights the potential for creating "smart" materials that can respond to external stimuli. The dynamic nature of these supramolecular polymers, where monomers can exchange within and between fibers, is a key feature for developing adaptive and responsive materials. researchgate.netnih.gov

Functional Materials Development Based on Pyrazole Scaffolds

The pyrazole scaffold is a versatile platform for the development of a wide range of functional materials. mdpi.comnih.govresearchgate.net Its inherent chemical stability and the ease with which it can be functionalized allow for the tuning of its electronic and physical properties. This has led to their use in diverse applications, from pharmaceuticals to agrochemicals and materials science. mdpi.combohrium.com

In the realm of materials chemistry, N-unsubstituted pyrazoles are particularly interesting due to their proton-responsive nature, making them valuable as ligands in catalysis and as components in sensors. mdpi.com The ability to form stable complexes with metal ions also opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.

The development of functional materials from pyrazole scaffolds often involves multicomponent reactions, which allow for the efficient synthesis of a diverse library of compounds with varied functionalities. mdpi.com This approach is crucial for high-throughput screening and the discovery of materials with optimized properties for specific applications. The continued exploration of the synthesis and functionalization of pyrazole-based molecules will undoubtedly lead to the creation of new and innovative materials with significant technological impact. researchgate.net

Biological Target Interactions and Mechanistic Studies

Investigation of Molecular Mechanisms in Enzyme Inhibition

Cholinesterase (ChE) and Carbonic Anhydrase (hCA) Inhibition Mechanisms

Cholinesterase (ChE) Inhibition: Cholinesterase inhibitors prevent the breakdown of acetylcholine (B1216132), a crucial neurotransmitter, by inhibiting the acetylcholinesterase (AChE) enzyme. nih.gov This leads to an increased availability and duration of action of acetylcholine at neuromuscular junctions. nih.gov The inhibition mechanism often involves interaction with the anionic and esteratic sites of the enzyme. nih.gov Carbamate inhibitors, for instance, act as reversible inhibitors by binding to the esteratic site of AChE. nih.gov

Carbonic Anhydrase (hCA) Inhibition: Pyrazole (B372694) and pyridazine (B1198779) carboxamide derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological and pathological processes. nih.gov The inhibition mechanism of sulfonamide-based inhibitors, a common class of CA inhibitors, involves the binding of the sulfonamide group to the zinc atom within the enzyme's active site. youtube.com Studies on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties have identified isoform-selective inhibitors for hCA I, II, IX, and XII. nih.govresearchgate.net For example, certain 3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamide derivatives showed potent inhibition of hCA IX. nih.gov The selectivity of these inhibitors is attributed to specific interactions with residues in the active site of the different isoforms. nih.govresearchgate.net

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Pyrazole Derivatives

| Compound Type | Target Isoform | Inhibition Constant (Ki) | Reference |

| 3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamides | hCA IX | As low as 25.8 nM | nih.gov |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 316.7 ± 9.6–533.1 ± 187.8 nM | nih.gov |

| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA II | 412.5 ± 115.4–624.6 ± 168.2 nM | nih.gov |

Monoamine Oxidase-B (MAO-B) Inhibition Mechanisms

Monoamine oxidase (MAO) enzymes are responsible for the oxidative deamination of monoamine neurotransmitters. nih.govnih.gov Selective inhibition of the MAO-B isoform is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. mdpi.com Various pyrazole and related heterocyclic derivatives have been identified as potent and selective MAO-B inhibitors. nih.govnih.gov

For instance, 3,5-diaryl-4,5-dihydroisoxazoles, which share structural similarities with pyrazoles, have shown selective nanomolar inhibitory activity against MAO-B. nih.gov The mechanism of inhibition is often competitive and reversible. mdpi.com Kinetic studies on certain pyridazinobenzylpiperidine derivatives revealed a competitive reversible-type inhibition of MAO-B. mdpi.com Molecular docking studies suggest that these inhibitors bind within the substrate cavity of MAO-B, with specific interactions, such as those involving a sulfonamide group, contributing to their inhibitory activity. mdpi.com Furthermore, studies on N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide identified it as a competitive inhibitor of human MAO-B. researchgate.net

Table 2: MAO-B Inhibition by Heterocyclic Derivatives

| Compound Class | Inhibition Type | IC50 / Ki Value | Reference |

| 3,5-Diaryl-4,5-dihydroisoxazoles | Selective MAO-B | Nanomolar range | nih.gov |

| Pyridazinobenzylpiperidine derivatives | Competitive, Reversible MAO-B | Ki = 0.155 ± 0.050 µM (for S5) | mdpi.com |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Selective MAO-B | IC50 = 3.47 µM | mdpi.com |

| N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Competitive MAO-B | Ki = 94.52 nM | researchgate.net |

DNA Gyrase and Dihydrofolate Reductase Kinase Inhibition

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated antibacterial target. nih.govnih.gov Novel bacterial type II topoisomerase inhibitors (NBTIs), including those with pyrazole-like scaffolds, function by stabilizing a ternary complex of gyrase, DNA, and the inhibitor. nih.gov This stabilization often leads to single-strand DNA cleavage breaks. nih.gov The mechanism involves the inhibitor intercalating into the DNA and binding to a pocket between two GyrA subunits. nih.gov Some inhibitors, like pyrrolamides, compete with ATP for binding to the GyrB subunit, thereby inhibiting the supercoiling activity of the enzyme. nih.gov Other inhibitors may prevent DNA from binding to the gyrase by interacting directly with the DNA. researchgate.net

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors. nih.govmdpi.com Inhibition of DHFR leads to a depletion of reduced folates, thereby halting DNA and RNA synthesis and causing cell death. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of human DHFR (hDHFR). nih.gov These compounds act as antifolates, competing with the natural substrate, dihydrofolate. nih.govmdpi.com The inhibition mechanism of many DHFR inhibitors involves binding to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. nih.govmdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms

Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition is a strategy in cancer therapy. nih.gov 4-Arylazo-3,5-diamino-1H-pyrazoles have been identified as ATP-competitive inhibitors of CDKs, with a preference for CDK9-cyclin T1. nih.gov X-ray crystallography has confirmed that these inhibitors bind to the ATP-binding site of CDK2. nih.gov The cellular effects of these inhibitors, such as decreased phosphorylation of the retinoblastoma protein and inhibition of mRNA synthesis, are consistent with CDK9 inhibition. nih.gov Further research on 3-aminopyrazole-based compounds has led to the development of selective inhibitors for the PCTAIRE subfamily of CDKs, such as CDK16. nih.govmdpi.com These inhibitors can induce a G2/M phase cell cycle arrest. nih.govmdpi.com

Bruton's Tyrosine Kinase (BTK) Inhibition Mechanisms

Bruton's tyrosine kinase is a non-receptor tyrosine kinase essential for B-cell development and signaling. nih.gov Potent covalent inhibitors of BTK based on an aminopyrazole carboxamide scaffold have been developed. nih.govnih.gov These inhibitors work by covalently binding to a cysteine residue (Cys481) in the ATP binding site of BTK. youtube.com This binding can be either irreversible, as seen with acrylamide-based reactive groups, or reversible, as demonstrated by cyanamide-based inhibitors. nih.gov The reversible covalent mechanism has been confirmed through various analytical techniques, including enzyme kinetics, NMR, mass spectrometry, and X-ray crystallography. nih.govnih.gov This targeted inhibition disrupts the signaling pathways that promote the survival and proliferation of certain cancer cells. nih.govyoutube.com

DNA-Binding Interactions and Structural Perturbations

The interaction of small molecules with DNA can lead to structural changes that interfere with cellular processes like replication and transcription. As mentioned in the context of DNA gyrase inhibition, some pyrazole-based compounds function by forming a ternary complex with the enzyme and DNA. nih.gov This interaction stabilizes cleavage complexes, leading to breaks in the DNA strand. nih.gov The inhibitor molecule typically intercalates between DNA base pairs and also interacts with the protein, causing a perturbation in the DNA structure, such as a shift of the scissile phosphate. nih.gov This direct interaction with DNA is a key part of the inhibitory mechanism for this class of compounds against DNA gyrase. researchgate.net

DNA Minor Groove Binding Models

Certain novel 1H-pyrazole-3-carboxamide derivatives have been investigated as potential anticancer agents, with their mechanism of action linked to DNA binding. nih.gov A computational DNA minor groove binding model was developed for these compounds to predict their interaction and binding energy. nih.gov This model suggests that the pyrazole-carboxamide scaffold can fit into the minor groove of the DNA double helix, a common binding site for various small molecules that influence DNA replication and transcription. nih.gov

The binding affinity of these derivatives to calf thymus DNA (CT-DNA) has been quantified using electronic absorption spectroscopy. For instance, the derivative 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) demonstrated the highest DNA-binding affinity among the tested compounds, with a binding constant (K) of 1.06 x 10^5 M⁻¹. nih.gov This strong binding affinity is consistent with the predictions of the minor groove binding model. nih.gov

Mechanisms of DNA Conformation Alteration and Cleavage

The interaction of pyrazole-carboxamide derivatives with DNA can lead to significant changes in DNA's structure and integrity. The binding of these compounds can affect DNA conformation, as demonstrated by fluorescence spectroscopy and viscosity measurements. nih.gov In fluorescence competition assays with ethidium (B1194527) bromide (EB), a known DNA intercalator, the pym-5 derivative was able to displace EB from the EB-CT-DNA complex, causing a significant decrease in fluorescence intensity. nih.gov This suggests a strong interaction that alters the DNA structure, making it less accessible to the intercalating dye. nih.gov

Furthermore, some derivatives have been shown to possess DNA cleavage activity. In an assay using supercoiled plasmid pBR322 DNA, the pym-5 compound demonstrated the ability to cleave the plasmid DNA. nih.gov This activity indicates that beyond simple binding, these compounds can induce DNA strand breaks, a mechanism that can trigger apoptosis in cancer cells. The cleavage of DNA can occur through various mechanisms, including oxidative damage to the deoxyribose sugar or the nucleobases, or through hydrolytic cleavage of the phosphodiester backbone. psu.edusciepub.com These findings collectively suggest that DNA is a potential biological target for this class of pyrazole derivatives. nih.gov

Rational Design of Ligands for Specific Biological Targets

The pyrazole-carboxamide scaffold has been extensively used in the rational design of specific inhibitors for various protein targets, leveraging both ligand-based and structure-based computational methods.

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional chemical features required for a molecule to bind to a specific biological target. This method is particularly useful when the 3D structure of the target is unknown.

While a specific model for 3,5-Diaminopyrazole-1-carboxamide was not found, studies on related pyrazole scaffolds illustrate the application of this technique. For example, a five-point pharmacophore model (AHHRR.3) was developed for a series of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues to identify selective inhibitors of phosphodiesterase 4 (PDE4). nih.gov This model identified key features crucial for inhibitory activity: one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups. nih.gov Such models serve as 3D queries to screen large chemical databases for novel compounds with the desired activity, guiding the synthesis of more potent and selective inhibitors. nih.govjuniperpublishers.com

Structure-Based Molecular Design Approaches

When the three-dimensional structure of a biological target is available, structure-based design becomes a powerful tool for developing potent and selective ligands. This approach has been successfully applied to the 5-amino-1H-pyrazole-4-carboxamide scaffold, which is structurally very similar to this compound.

A notable example is the design of pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors. nih.gov Researchers designed and synthesized a series of 5-amino-1H-pyrazole-4-carboxamide derivatives to target both wild-type FGFR and its drug-resistant gatekeeper mutants. nih.gov The representative compound, 10h , demonstrated potent activity against multiple FGFR isoforms in biochemical assays. nih.gov An X-ray co-crystal structure of compound 10h bound to FGFR1 confirmed its designed covalent binding mode, providing a precise understanding of the molecular interactions responsible for its inhibitory activity. nih.gov This structural information is invaluable for further optimization of the lead compound.